molecular formula C10H11F3O2 B6338356 4-Isopropoxy-3-(trifluoromethyl)phenol CAS No. 1243280-89-8

4-Isopropoxy-3-(trifluoromethyl)phenol

Cat. No.: B6338356
CAS No.: 1243280-89-8
M. Wt: 220.19 g/mol
InChI Key: QNCYGMBPMHQQEM-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C10H11F3O2 and a molecular weight of 220.19 g/mol It is characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a phenol ring

Biochemical Analysis

Biochemical Properties

4-Isopropoxy-3-(trifluoromethyl)phenol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression that can alter cellular metabolism and function . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s interaction with cytochrome P450 enzymes is a prime example of how it can modulate enzyme activity and influence metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and potential toxicity . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and tissues . The compound’s influence on metabolic pathways underscores its potential impact on biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its effects. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells. These transport mechanisms can affect the compound’s activity and function, as well as its overall distribution in tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale etherification reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while nucleophilic substitution can result in a variety of substituted phenol derivatives.

Scientific Research Applications

4-Isopropoxy-3-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropoxy-3-(trifluoromethyl)benzaldehyde
  • 4-Isopropoxy-3-(trifluoromethyl)benzoic acid
  • 4-Isopropoxy-3-(trifluoromethyl)aniline

Uniqueness

4-Isopropoxy-3-(trifluoromethyl)phenol is unique due to the combination of its isopropoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-propan-2-yloxy-3-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-6(2)15-9-4-3-7(14)5-8(9)10(11,12)13/h3-6,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCYGMBPMHQQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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